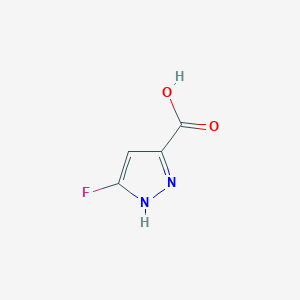

5-fluoro-1H-pyrazole-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3FN2O2/c5-3-1-2(4(8)9)6-7-3/h1H,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQNHKORGLHIMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2124264-84-0 | |

| Record name | 3-fluoro-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 1h Pyrazole 3 Carboxylic Acid and Its Precursors

Established Synthetic Pathways to 5-fluoro-1H-pyrazole-3-carboxylic acid

Traditional synthesis of this compound and its precursors is dominated by two main strategies: building the pyrazole (B372694) ring from acyclic precursors through cyclocondensation and modifying a pre-existing fluorinated pyrazole intermediate.

The most classic and widely utilized method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or a synthetic equivalent) and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, is versatile but can present challenges, particularly concerning regioselectivity when using unsymmetrical dicarbonyl compounds. nih.gov

The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can theoretically produce two different regioisomeric pyrazoles. mdpi.com The incorporation of fluorine adds another layer of complexity. Syntheses often employ precursors that already contain the fluorine atom or a fluoroalkyl group. Examples include the condensation of perfluoroalkylated 1,3-dicarbonyl compounds with hydrazines or the [3+2] cycloaddition of fluorinated enes with diazo compounds. nih.govresearchgate.net Another pathway involves a two-step process where aldehydes are first transformed into perfluoroalkylated enals, which then undergo nucleophilic attack by hydrazine and subsequent ring closure to yield the fluorinated pyrazole. nih.gov

An alternative to building the pyrazole ring from scratch is to start with a pre-formed, fluorinated pyrazole and introduce or modify the necessary functional groups. This strategy is particularly useful when specific fluorinated pyrazole cores are readily available.

One such method involves the synthesis of 5-fluoro-1H-pyrazoles through the reaction of a fluorinated olefin with a hydrazine in the presence of water and a base. google.com The resulting 5-fluoropyrazole can then undergo subsequent chemical transformations, such as carboxylation, to yield the desired carboxylic acid. Another documented derivatization pathway begins with an amino-pyrazole ester, such as ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. fluorine1.ru This precursor can be acylated using a fluorobenzoyl chloride, followed by hydrolysis of the ester group to produce the corresponding fluorinated pyrazole carboxylic acid. fluorine1.ru These multi-step sequences allow for the precise placement of functional groups on the pyrazole ring.

Novel and Green Chemistry Synthetic Strategies for this compound

Recent advancements in synthetic chemistry have focused on developing more efficient, safer, and environmentally friendly methods. These novel strategies prioritize the use of catalysts and sustainable reaction conditions to minimize waste and energy consumption.

Another area of development is the use of solid acid catalysts. For instance, amorphous carbon-supported sulfonic acid (AC-SO3H) has been effectively used as a low-cost, non-toxic, and stable catalyst for the synthesis of related pyrazole-fused heterocycles, showcasing the potential of heterogeneous catalysis in this field. nih.gov These catalytic systems often lead to higher yields and easier product purification compared to traditional stoichiometric methods.

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds. Methodologies such as microwave-assisted synthesis and solvent-free grinding techniques have been successfully employed for the rapid and efficient production of pyrazole derivatives, often with higher yields and shorter reaction times than conventional heating methods. nih.gov

The choice of solvent is another critical factor in sustainable synthesis. Research has shown that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), can dramatically increase the regioselectivity of pyrazole formation. This improved selectivity minimizes the formation of unwanted isomers, thereby reducing waste and simplifying the purification process. Furthermore, photocatalytic methods that operate under mild conditions and avoid the use of heavy-metal-containing reagents are being explored to provide cleaner synthetic routes. nih.gov

Optimization of Reaction Conditions and Yields for this compound Production

Maximizing the yield and purity of this compound requires careful optimization of reaction parameters such as solvent, temperature, catalyst, and reagent stoichiometry.

A significant breakthrough in controlling the outcome of cyclocondensation reactions has been the strategic use of solvents. Studies have demonstrated that the reaction between fluorinated 1,3-diketones and methylhydrazine shows poor regioselectivity in traditional solvents like ethanol (B145695), often resulting in a mixture of isomers. However, by switching to fluorinated alcohol solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), the reaction can be steered to almost exclusively yield the desired regioisomer. This solvent effect is crucial for developing efficient and economical syntheses by minimizing waste and avoiding difficult separation procedures.

Optimization is also vital in catalytic processes. For the ruthenium-catalyzed synthesis of pyrazoles from 1,3-diols, screening various ligands and additives identified a system comprising RuH2(PPh3)3CO with Xantphos and acetic acid as the most effective, achieving significantly higher yields. organic-chemistry.org Similarly, in one-flask procedures for synthesizing pyrazole-fused systems, the choice of the Vilsmeier reagent and the reaction temperature are critical variables that must be fine-tuned to maximize product yield. mdpi.com

Purification and Isolation Techniques for Research-Scale Synthesis of this compound

The successful synthesis of this compound on a research scale is critically dependent on the effective purification and isolation of the final product from crude reaction mixtures. These mixtures can contain unreacted starting materials, reagents, solvents, and various byproducts. Achieving high purity is essential for accurate analytical characterization and for subsequent use in further chemical synthesis or biological assays. A multi-step purification strategy, often combining several techniques, is typically employed to isolate the target compound. The primary methods utilized include recrystallization, column chromatography, and acid-base extraction, followed by filtration and drying.

Recrystallization

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. The process relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, selecting an appropriate solvent is the most critical step. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.

Given the polar nature of the carboxylic acid and the pyrazole ring, polar solvents are generally effective for the recrystallization of pyrazole carboxylic acid derivatives. researchgate.netrochester.edu Common choices include alcohols like ethanol and methanol, or water, especially for compounds with acidic functionalities. researchgate.netrochester.edudergipark.org.tr In some cases, a mixed solvent system is employed to achieve the desired solubility profile. pitt.edu The crude product is dissolved in a minimum amount of the hot solvent, and upon slow cooling, the purified compound crystallizes, leaving impurities behind in the solution. The crystals are then collected by filtration.

Table 1: Common Solvents for Recrystallization of Pyrazole Derivatives

| Solvent/System | Compound Type | Rationale/Observation | Source(s) |

| Ethanol | Pyrazole Amides/Esters | A commonly used and effective solvent for a range of pyrazole derivatives. researchgate.netdergipark.org.tr | researchgate.netdergipark.org.tr |

| Methanol | Pyrazole Amides | Used for purifying amide derivatives after filtration from the reaction mixture. dergipark.org.tr | dergipark.org.tr |

| Water | Polar Organic Compounds | Suitable for polar molecules, particularly those with acidic or basic groups that can form salts. rochester.edu | rochester.edu |

| Carbon Tetrachloride | Pyrazole Acid Chlorides | Effective for recrystallizing less polar pyrazole intermediates. researchgate.net | researchgate.net |

| n-Hexane / Ethyl Acetate | General Polar Compounds | A common mixed-solvent system where solubility can be finely tuned. rochester.edu | rochester.edu |

| Diethyl ether / Methanol | Highly Associated Solids | Good for natural products, amides, and alcohols. pitt.edu | pitt.edu |

Column Chromatography

When recrystallization is insufficient to remove impurities with similar solubility profiles, or when separating isomeric mixtures, column chromatography is the preferred method. mdpi.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

For the purification of this compound, silica (B1680970) gel is the most common stationary phase. The choice of the mobile phase (eluent) is crucial for effective separation. A solvent system of intermediate polarity is typically required. For fluorinated pyrazoles, mixtures of nonpolar and polar solvents like n-pentane/diethyl ether have been successfully used. nih.gov However, the presence of the carboxylic acid group in the target molecule often necessitates a more polar eluent system, such as ethyl acetate/hexane, sometimes with the addition of a small amount of acetic acid to the mobile phase. The acetic acid helps to suppress the ionization of the carboxylic acid, leading to sharper peaks and reduced tailing on the silica gel column. The progress of the separation is monitored by thin-layer chromatography (TLC). dergipark.org.tr

Table 2: Exemplary Column Chromatography Conditions for Pyrazole Derivatives

| Stationary Phase | Mobile Phase (Eluent) | Compound Type | Purpose | Source(s) |

| Silica Gel | n-Pentane / Diethyl ether (7:3) | Perfluoroalkylated Pyrazoles | Isolation of the desired product from the crude reaction mixture. | nih.gov |

| Silica Gel | n-Pentane / Diethyl ether (95:5) | Perfluoroethylidene intermediate | Purification of a reaction intermediate. | nih.gov |

| Silica Gel | Ethyl Acetate / CH₂Cl₂ (20:80) | Steroidal 5-Amino-1-Arylpyrazoles | Purification of D-ring-condensed pyrazoles after synthesis. mdpi.com | mdpi.com |

| Silica Gel | Hexane / Ethyl Acetate | General Pyrazole Derivatives | Used to separate isomeric mixtures of pyrazoles. mdpi.commdpi.com | mdpi.commdpi.com |

Acid-Base Extraction

The acidic nature of the carboxylic acid group provides an excellent opportunity for purification using liquid-liquid extraction. This chemical-specific technique is highly effective at separating the acidic product from neutral or basic impurities.

The typical procedure involves dissolving the crude reaction mixture in an immiscible organic solvent, such as ethyl acetate. google.com This organic solution is then washed with a mild aqueous base, like a saturated sodium bicarbonate or sodium carbonate solution. The base deprotonates the carboxylic acid, converting it into its corresponding carboxylate salt, which is soluble in the aqueous layer. Neutral and basic impurities remain in the organic layer. The layers are separated, and the aqueous layer containing the product salt is collected. Subsequent acidification of the aqueous layer with a strong acid, such as hydrochloric acid, reprotonates the carboxylate, causing the purified this compound to precipitate out of the solution. researchgate.net The pure solid product can then be collected by filtration, washed with cold water to remove residual salts, and dried.

Filtration and Drying

Filtration is the standard physical method for isolating the solid product after crystallization or precipitation from an extraction procedure. dergipark.org.tr The final step in the isolation process is thorough drying to remove any residual solvent or water. This is often accomplished by air drying followed by placing the compound under high vacuum. For compounds that are particularly sensitive to moisture or to ensure complete dryness, a desiccator containing a drying agent like phosphorus pentoxide (P₂O₅) may be used. researchgate.netresearchgate.net

Advanced Structural Elucidation Techniques for 5 Fluoro 1h Pyrazole 3 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of 5-fluoro-1H-pyrazole-3-carboxylic acid

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For this compound, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of its structure.

¹H and ¹³C NMR Spectral Interpretation

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral data can be reliably predicted based on known chemical shift values for analogous pyrazole (B372694) derivatives and the well-understood effects of substituents.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals in a non-exchanging solvent like DMSO-d₆:

A singlet for the proton at the 4-position (H-4) of the pyrazole ring. Its chemical shift would be influenced by the adjacent fluorine and carboxylic acid groups.

A broad singlet corresponding to the acidic proton of the carboxylic acid group (-COOH).

A broad singlet for the proton attached to the nitrogen atom (N-H) of the pyrazole ring. The chemical shifts of the -COOH and N-H protons can vary with solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, one for each unique carbon atom in the molecule:

A signal for the carboxylic acid carbon (-COOH), typically found in the 160-170 ppm range.

A signal for the carbon atom at the 5-position (C-5), which is directly bonded to the highly electronegative fluorine atom. This carbon's resonance would appear at a high chemical shift and exhibit a large one-bond carbon-fluorine coupling (¹JC-F).

A signal for the carbon at the 3-position (C-3), which is attached to the carboxylic acid group.

A signal for the carbon at the 4-position (C-4), which would show a smaller two-bond carbon-fluorine coupling (²JC-F).

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm, DMSO-d₆) | Predicted ¹³C Chemical Shift (ppm, DMSO-d₆) |

| COOH | ~13.0 (broad s) | ~162.0 |

| NH | ~14.0 (broad s) | - |

| C3 | - | ~145.0 |

| H4 | ~6.8 (d) | ~100.0 (d, ²JC-F) |

| C5 | - | ~150.0 (d, ¹JC-F) |

| Predicted data based on analogous structures and substituent effects. |

¹⁹F NMR Chemical Shifts and Coupling Patterns

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. The chemical shift of the fluorine nucleus is very responsive to its electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The fluorine atom at the C-5 position is adjacent to the proton at the C-4 position. This proximity results in spin-spin coupling through three bonds (³JH-F). Consequently, the ¹⁹F signal is predicted to appear as a doublet. The chemical shift for fluorine on a heteroaromatic ring typically falls within the range of -100 to -150 ppm relative to a CFCl₃ standard.

Predicted ¹⁹F NMR Data

| Atom Position | Predicted ¹⁹F Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| F-5 | -130 to -145 | Doublet (d) | ³JH4-F5 ≈ 2-5 |

| Predicted data based on typical values for fluoro-heteroaromatic compounds. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. In this compound, there are no vicinal protons (protons on adjacent carbons), so a standard ¹H-¹H COSY spectrum would not be expected to show any cross-peaks, confirming the isolated nature of the H-4 proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. For the target molecule, the HSQC spectrum would show a single crucial cross-peak connecting the H-4 proton signal to the C-4 carbon signal.

Expected Key HMBC Correlations

| Proton | Correlated Carbons (2 and 3 bonds away) | Significance |

| H-4 | C-3, C-5, -COOH | Confirms the position of the H-4 proton relative to the carboxylic acid group and the fluorine-bearing carbon. |

| N-H | C-3, C-5 | Establishes the pyrazole ring structure and the position of the N-H proton. |

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry provides vital information about a molecule's mass and, by extension, its elemental formula. Fragmentation analysis offers further clues to its structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is used to measure the mass-to-charge ratio (m/z) of an ion with very high precision. This allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific formula. For this compound, HRMS would be used to confirm its molecular formula as C₄H₃FN₂O₂.

Calculated Exact Mass for C₄H₃FN₂O₂

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M+H]⁺ | C₄H₄FN₂O₂⁺ | 131.0251 |

| [M-H]⁻ | C₄H₂FN₂O₂⁻ | 129.0109 |

Fragmentation Pathways under Electron Ionization and Electrospray Ionization

The way a molecule breaks apart in a mass spectrometer depends on the ionization method used.

Electron Ionization (EI): EI is a high-energy "hard" ionization technique that typically results in extensive fragmentation. The initial species formed is the molecular ion (M⁺•). For carboxylic acids, common fragmentation includes the loss of small, stable neutral molecules or radicals. libretexts.orgyoutube.com For pyrazole rings, fragmentation often involves the loss of N₂ or HCN. researchgate.net

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. nih.govrsc.org When fragmentation is induced (e.g., in MS/MS experiments), it often involves the loss of small neutral molecules. For a carboxylic acid in negative ion mode ([M-H]⁻), a characteristic fragmentation is the loss of CO₂ (44 Da) from the carboxylate anion. cam.ac.uk

Proposed Key Fragment Ions in Mass Spectrometry

| Ionization Mode | Precursor Ion (m/z) | Proposed Key Fragment Ion (m/z) | Neutral Loss |

| EI | 130 (M⁺•) | 113 | •OH |

| EI | 130 (M⁺•) | 85 | •COOH |

| ESI (-) | 129 ([M-H]⁻) | 85 | CO₂ |

| ESI (+) | 131 ([M+H]⁺) | 113 | H₂O |

| ESI (+) | 131 ([M+H]⁺) | 103 | CO |

X-ray Crystallography Studies of this compound and its Cocrystals

X-ray crystallography is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the spatial orientation of atoms, which is crucial for understanding the physicochemical properties of a compound. For this compound and its analogues, X-ray crystallography elucidates the molecular conformation and the intricate network of intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure

While a publicly available single-crystal X-ray structure for this compound is not widely reported, analysis of closely related analogues provides significant insight into its expected solid-state structure. An excellent model for this analysis is the analogue 4-chloro-1H-pyrazole-3-carboxylic acid , whose crystal structure has been resolved. researchgate.net The substitution of fluorine with chlorine at a neighboring position on the pyrazole ring allows for a reliable approximation of the molecular geometry and packing, given their similar electronic properties as halogens.

The crystallographic study of 4-chloro-1H-pyrazole-3-carboxylic acid reveals a monoclinic crystal system with the space group C2/c. researchgate.net The analysis confirms the planarity of the pyrazole ring, a characteristic feature of aromatic heterocyclic systems. The carboxylic acid group is nearly coplanar with the pyrazole ring, which facilitates electronic conjugation and influences the intermolecular interactions. The solid-state structure of pyrazole-containing compounds is foundational for designing new materials and active pharmaceutical ingredients. researchgate.netresearchgate.netnih.gov

Below is a table summarizing the crystallographic data for the analogue, 4-chloro-1H-pyrazole-3-carboxylic acid. researchgate.net

| Parameter | Value for 4-chloro-1H-pyrazole-3-carboxylic acid |

|---|---|

| Chemical Formula | C₄H₃ClN₂O₂ |

| Formula Weight | 146.54 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 25.4370(17) |

| b (Å) | 6.9155(5) |

| c (Å) | 13.0629(7) |

| β (°) | 110.558(6) |

| Volume (ų) | 2151.6(3) |

| Z | 16 |

Hydrogen Bonding Networks and Crystal Packing

The crystal packing of pyrazole carboxylic acids is predominantly governed by a robust network of hydrogen bonds. nih.gov In the solid state, these interactions dictate the supramolecular assembly, influencing properties such as melting point, solubility, and stability.

For pyrazole-3-carboxylic acid analogues, two primary types of hydrogen bonds are observed:

Carboxylic Acid Dimerization: The most prominent interaction is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This creates a characteristic R²₂(8) ring motif, which is a common and highly stable supramolecular synthon in carboxylic acids. researchgate.net

Pyrazole Ring Interactions: The pyrazole ring itself is both a hydrogen bond donor (the N-H group) and an acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of intermolecular N-H···N or N-H···O hydrogen bonds. In the crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, the pyrazole N-H group forms a hydrogen bond with the carbonyl oxygen of a neighboring molecule's carboxylic acid group (N-H···O=C). researchgate.net

Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov While specific experimental spectra for this compound are not widely published, a detailed analysis can be performed based on the known frequencies of its constituent functional groups and data from theoretical density functional theory (DFT) calculations on analogous structures. researchgate.netasrjetsjournal.org

The key vibrational modes for this compound can be assigned to the carboxylic acid moiety, the pyrazole ring, and the carbon-fluorine bond.

Carboxylic Acid Group (–COOH):

O-H Stretch: The most characteristic feature in the IR spectrum is an extremely broad and strong absorption band typically found between 2500 and 3300 cm⁻¹. This broadening is a direct result of the strong hydrogen bonding in the dimeric structure of the carboxylic acids.

C=O Stretch: A very strong and sharp absorption is expected in the region of 1700–1730 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretching vibration. This band is also typically strong in the Raman spectrum.

C-O Stretch and O-H Bend: Vibrations associated with the C-O single bond stretching and in-plane O-H bending are coupled and appear in the 1200–1450 cm⁻¹ region.

Pyrazole Ring:

N-H Stretch: The stretching vibration of the N-H bond on the pyrazole ring typically appears as a medium to sharp band in the 3100–3300 cm⁻¹ range, sometimes overlapping with the broad O-H stretch.

Ring Stretching (C=C and C=N): The aromatic pyrazole ring gives rise to several stretching vibrations in the fingerprint region of 1400–1650 cm⁻¹. These bands are often of medium to strong intensity in both IR and Raman spectra. researchgate.net

Carbon-Fluorine Bond (C-F):

C-F Stretch: The C-F stretching vibration gives rise to a very strong and characteristic absorption in the IR spectrum, typically located in the 1000–1400 cm⁻¹ range. The exact position can be sensitive to the electronic environment.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| O-H Stretching | Carboxylic Acid | 2500–3300 | Strong, Very Broad | Weak |

| N-H Stretching | Pyrazole Ring | 3100–3300 | Medium | Medium |

| C-H Stretching | Pyrazole Ring | 3000–3100 | Weak-Medium | Medium |

| C=O Stretching | Carboxylic Acid | 1700–1730 | Strong, Sharp | Strong |

| C=N/C=C Ring Stretching | Pyrazole Ring | 1400–1650 | Medium-Strong | Medium-Strong |

| O-H In-Plane Bending | Carboxylic Acid | 1350–1440 | Medium | Weak |

| C-O Stretching | Carboxylic Acid | 1200–1300 | Strong | Weak-Medium |

| C-F Stretching | Fluoropyrazole | 1000–1400 | Strong | Weak |

| O-H Out-of-Plane Bending | Carboxylic Acid | ~920 | Medium, Broad | Weak |

Chemical Reactivity and Derivatization Strategies for 5 Fluoro 1h Pyrazole 3 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety of 5-fluoro-1H-pyrazole-3-carboxylic acid

The carboxylic acid group at the C3 position is a primary site for modification, readily undergoing reactions typical of carboxylic acids.

The carboxylic acid moiety of this compound can be readily converted into esters and amides, which are crucial transformations for creating derivatives with varied physicochemical properties. These reactions typically proceed via the activation of the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr This intermediate, 5-fluoro-1H-pyrazole-3-carbonyl chloride, can then react with a wide range of alcohols or amines to yield the corresponding esters or amides. dergipark.org.trresearchgate.net

Direct coupling methods are also frequently employed, utilizing various reagents to facilitate bond formation without isolating the acid chloride. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium- or uronium-based reagents (such as BOP, HBTU, or HATU). These methods offer mild reaction conditions and broad functional group tolerance. organic-chemistry.orgrsc.org Microwave-assisted protocols have also been developed to accelerate these transformations, often providing high yields in shorter reaction times. rsc.org

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Alcohol (e.g., Methanol, Ethanol) | SOCl₂, then R-OH | Ester | dergipark.org.tr |

| Amine (e.g., Ammonia, Butylamine) | SOCl₂, then R-NH₂ | Amide | dergipark.org.tr |

| Alcohol/Amine | Triphenylphosphine, Iodine (Microwave) | Ester/Amide | rsc.org |

| Amino Acids (Phthaloyl-protected) | Trichlorotriazine (TCT), Formylpyrrolidine (FPyr) | Peptide | organic-chemistry.org |

| Alcohols/Amines | 2-Pyridinesulfonyl fluoride (B91410) | Ester/Amide | rsc.org |

The carboxylic acid group can be reduced to a primary alcohol, yielding (5-fluoro-1H-pyrazol-3-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF). This alcohol derivative serves as a valuable intermediate for further functionalization.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), can also be a key transformation. For pyrazole (B372694) carboxylic acids, this reaction often requires heating, sometimes in the presence of a catalyst. researchgate.net For instance, heating pyrazole-3-carboxylic acid derivatives can lead to the formation of the corresponding pyrazole. researchgate.net Copper-facilitated decarboxylation has been noted in the synthesis of pyridyl-pyrazole compounds from pyrazole-dicarboxylic acid. rsc.org The conditions for decarboxylation, such as temperature and the presence of acids, bases, or metal catalysts, can vary significantly depending on the other substituents on the pyrazole ring. acs.orggoogleapis.com

Transformations at the Pyrazole Nitrogen Atoms of this compound

The two nitrogen atoms in the pyrazole ring are nucleophilic and are key sites for reactions, particularly alkylation and acylation.

N-alkylation of unsymmetrical pyrazoles like this compound (or its ester derivatives) typically results in a mixture of two regioisomers: the N1- and N2-alkylated products. The ratio of these isomers is influenced by several factors, including the steric bulk of the substituent at C5 (the fluoro group), the nature of the alkylating agent, and the reaction conditions (e.g., solvent, base). nih.govmdpi.comresearchgate.net Generally, alkylation at the less sterically hindered nitrogen (N1) is favored. researchgate.netsemanticscholar.org

Various methods have been developed to control the regioselectivity of N-alkylation. acs.orgsemanticscholar.orgresearchgate.net The use of specific solvents, such as fluorinated alcohols, has been shown to dramatically increase regioselectivity in some cases. Additionally, enzymatic methods are emerging that offer unprecedented regioselectivity (>99%) for pyrazole alkylation. nih.gov N-acylation reactions can also occur at either nitrogen atom, with the reaction conditions similarly influencing the outcome.

Table 2: Factors Influencing N-Alkylation Regioselectivity

| Factor | Influence on N1 vs. N2 Alkylation | Reference |

|---|---|---|

| Steric Hindrance | Bulky groups at C5 favor alkylation at the less hindered N1 position. | mdpi.comresearchgate.net |

| Alkylating Agent | The structure of the alkyl halide or other electrophile can affect the isomer ratio. | mdpi.com |

| Base and Solvent | The choice of base (e.g., K₂CO₃, NaH) and solvent can alter the nucleophilicity of the nitrogen atoms. | researchgate.net |

| Catalyst | Acid-catalyzed methods or enzymatic approaches can provide high regioselectivity. nih.govsemanticscholar.org | nih.govsemanticscholar.org |

N-unsubstituted pyrazoles exist as a mixture of tautomers due to the migration of the proton between the N1 and N2 atoms. encyclopedia.pubnih.gov For this compound, this results in an equilibrium between this compound and 3-fluoro-1H-pyrazole-5-carboxylic acid.

In solution, this proton exchange is often rapid on the NMR timescale, leading to averaged signals for the C3 and C5 positions. nih.gov The position of the equilibrium is influenced by the electronic nature of the substituents on the ring. researchgate.net Electron-withdrawing groups, like the fluorine atom and the carboxylic acid group, have a significant impact on the electron distribution in the ring and can favor one tautomer over the other. researchgate.net Theoretical studies suggest that electron-withdrawing groups at the C3 position tend to stabilize the N1-H tautomer. researchgate.net The solvent also plays a crucial role, as it can stabilize one tautomer through hydrogen bonding. nih.govfu-berlin.de

Electrophilic and Nucleophilic Aromatic Substitution on the Pyrazole Ring of this compound

The pyrazole ring itself can undergo substitution reactions, although its reactivity is heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The pyrazole ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution, such as nitration or halogenation, occurs preferentially at the C4 position. scribd.com However, the presence of two strong electron-withdrawing groups (a fluorine atom at C5 and a carboxylic acid at C3) deactivates the ring towards electrophilic attack. Despite this deactivation, electrophilic fluorination at the C4 position of some 3,5-disubstituted pyrazoles has been achieved using powerful fluorinating agents like Selectfluor®. rsc.orgsci-hub.se

Nucleophilic Aromatic Substitution: The presence of a fluorine atom on the pyrazole ring opens the possibility for nucleophilic aromatic substitution (SNAr), where the fluorine acts as a leaving group. beilstein-journals.org This type of reaction is typically facilitated by strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). The carboxylic acid group at C3 contributes to this activation. Therefore, this compound can potentially react with various nucleophiles (e.g., alkoxides, thiolates, amines) to displace the fluoride ion and form new C-O, C-S, or C-N bonds at the C5 position. nih.govrsc.orgsemanticscholar.org The viability and regioselectivity of such reactions depend on the nucleophile and the specific reaction conditions.

Regioselectivity and Reaction Mechanisms

The pyrazole ring is an aromatic heterocycle with two adjacent nitrogen atoms, which significantly influences its reactivity. In this compound, the fluorine atom at the C5 position and the carboxylic acid at the C3 position are powerful electron-withdrawing groups. This electronic landscape governs the regioselectivity of both electrophilic and nucleophilic substitution reactions.

The N1 and N2 positions of the pyrazole ring are susceptible to substitution, and the regiochemical outcome is often dependent on the nature of the substituent on the nitrogen, the reaction conditions, and the steric environment. For instance, in the synthesis of related pyrazole structures, the use of fluorinated alcohols as solvents has been shown to dramatically increase the regioselectivity of pyrazole formation.

The reaction mechanism for derivatization often involves initial activation of the carboxylic acid group, for example, by conversion to an acid chloride. This highly reactive intermediate can then readily undergo nucleophilic acyl substitution with a variety of nucleophiles, such as alcohols, amines, and hydrazines, to yield the corresponding esters, amides, and hydrazides. The fluorine atom at the C5 position generally remains unreactive under these conditions, highlighting its stability on the pyrazole core.

| Reaction Type | Reagent/Conditions | Product Type | Regioselectivity |

| Esterification | Alcohol, Acid catalyst | Ester | At C3-carboxylic acid |

| Amidation | Amine, Coupling agent | Amide | At C3-carboxylic acid |

| N-Alkylation | Alkyl halide, Base | N1 and/or N2-alkylated pyrazole | Mixture of regioisomers often observed |

| Halogenation | Electrophilic halogenating agent | C4-halogenated pyrazole | Substitution at the electron-rich C4 position |

Directed Ortho Metalation (DOM) Strategies

Directed Ortho Metalation (DOM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.

For this compound, the application of DOM strategies would typically require protection of the acidic N-H and carboxylic acid protons. The protected carboxylic acid or a suitable derivative can then potentially act as a DMG. For instance, conversion of the carboxylic acid to a tertiary amide (e.g., a diethylamide) can create an effective DMG. Lithiation would then be expected to occur at the C4 position, the only available position ortho to the C3-amide.

However, the strong electron-withdrawing effect of the fluorine atom at C5 could also influence the acidity of the C4-H, potentially competing with the directing effect of the amide group. The choice of the N1-protecting group is also crucial, as it can influence the conformation of the DMG and the accessibility of the C4 position.

Palladium-Catalyzed Cross-Coupling Reactions with this compound Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Derivatives of this compound can be valuable substrates for these transformations, allowing for the introduction of a wide range of substituents onto the pyrazole core. To participate in these reactions, the pyrazole ring is typically functionalized with a leaving group, such as a halogen or a triflate.

Suzuki, Stille, Heck, and Sonogashira Couplings

These four major cross-coupling reactions allow for the introduction of aryl, vinyl, alkyl, and alkynyl groups onto the pyrazole ring. For derivatives of this compound, these reactions would typically be performed on a halogenated (e.g., bromo or iodo) or triflated precursor, often with the carboxylic acid group protected as an ester.

Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate. For a 4-bromo-5-fluoro-1H-pyrazole-3-carboxylate derivative, a Suzuki coupling would introduce a substituent at the C4 position.

Stille Coupling: This coupling utilizes an organostannane reagent. It is known for its tolerance of a wide range of functional groups.

Heck Reaction: The Heck reaction couples a halide or triflate with an alkene. A 4-iodo-5-fluoro-1H-pyrazole-3-carboxylate could be reacted with an acrylate (B77674) ester, for example, to introduce an acrylic acid moiety at the C4 position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and a halide or triflate. This would allow for the introduction of an alkynyl group at a halogenated position on the pyrazole ring.

| Coupling Reaction | Coupling Partner | Typical Catalyst/Ligand | Product |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Aryl-5-fluoropyrazole-3-carboxylate |

| Stille | Aryltributylstannane | Pd(PPh₃)₄, LiCl | 4-Aryl-5-fluoropyrazole-3-carboxylate |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, P(o-tol)₃ | 4-Alkenyl-5-fluoropyrazole-3-carboxylate |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-5-fluoropyrazole-3-carboxylate |

C-H Functionalization Approaches

Direct C-H functionalization is an increasingly important area of research as it offers a more atom-economical and step-efficient approach to derivatization compared to traditional cross-coupling reactions that require pre-functionalized substrates. For this compound derivatives, C-H functionalization would ideally target the C4 position.

The regioselectivity of C-H activation is a significant challenge. In the case of N-substituted pyrazoles, palladium-catalyzed C-H arylation often occurs preferentially at the C5 position. However, the presence of the fluorine atom at C5 in the target molecule would block this position, potentially directing functionalization to the C4 position. The choice of the N1-substituent can also play a crucial role in directing the C-H activation. For instance, a pyridyl group at the N1 position can act as a directing group to facilitate C-H activation at the C5 position, but with this position blocked by fluorine, the reactivity at C4 becomes more likely.

Further research is needed to explore the full potential of C-H functionalization strategies for the direct and regioselective derivatization of this compound.

Computational and Theoretical Investigations of 5 Fluoro 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the behavior of 5-fluoro-1H-pyrazole-3-carboxylic acid at a molecular level. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. dntb.gov.uaresearchgate.netnih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its equilibrium geometry. researchgate.net These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation.

For instance, DFT studies on similar molecules like 1H-pyrazole-3-carboxylic acid have been performed to calculate these parameters, showing good agreement with experimental data where available. researchgate.net The calculations reveal a generally planar conformation for the pyrazole (B372694) ring system. researchgate.netnih.gov The introduction of a fluorine atom at the C5 position is expected to subtly alter the geometry, slightly shortening the C-F bond and influencing the electron density distribution across the pyrazole ring. The calculated total energy of the optimized structure provides a measure of the molecule's thermodynamic stability.

Table 1: Representative Calculated Geometrical Parameters for Pyrazole-Carboxylic Acid Scaffolds

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| N-N Bond Length | ~1.34 Å | B3LYP/6-311++G(d,p) |

| C=O Bond Length | ~1.21 Å | B3LYP/6-311++G(d,p) |

| O-H Bond Length | ~0.97 Å | B3LYP/6-311++G(d,p) |

| Pyrazole Ring Planarity | Near Planar | B3LYP/6-31G(d) |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov In contrast, a small gap implies the molecule is more reactive. researchgate.net

For pyrazole derivatives, the HOMO is typically localized over the pyrazole ring, while the LUMO can be distributed over different parts of the molecule, including the carboxylic acid group. nih.gov The presence of the electron-withdrawing fluorine atom in this compound is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap and thus the molecule's reactivity profile.

Table 2: Frontier Molecular Orbital (FMO) Parameters and Their Significance

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic nature of a molecule. |

Conformational Analysis and Tautomeric Preferences of this compound

The flexibility of the carboxylic acid group and the prototropic nature of the pyrazole ring give rise to different possible conformers and tautomers for this compound.

Conformational Analysis: This involves studying the rotation around the single bond connecting the carboxylic acid group to the pyrazole ring. Different orientations of the -COOH group relative to the ring can lead to conformers with different energies. Computational methods can map the potential energy surface of this rotation to identify the most stable conformer, which is often stabilized by intramolecular hydrogen bonding or minimized steric hindrance.

Tautomeric Preferences: Pyrazole rings can exist in different tautomeric forms depending on which nitrogen atom bears the hydrogen. For a 3,5-disubstituted pyrazole, two main tautomers are possible. The relative stability of these tautomers is influenced by the electronic nature of the substituents. Theoretical calculations are essential for determining the equilibrium populations of these tautomers. Studies on related compounds have shown that electron-withdrawing substituents, such as a fluorine atom, can significantly influence this preference. nih.gov For instance, the introduction of a fluorine atom has been observed to favor the tautomer where the N-H group is adjacent to the fluorinated carbon. nih.gov

Reaction Mechanism Elucidation for Transformations Involving this compound

Theoretical chemistry is instrumental in elucidating the detailed pathways of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, a complete energy profile for a reaction can be constructed.

For transformations involving this compound, such as esterification or amidation, computational studies can provide valuable mechanistic insights. These reactions typically begin with the conversion of the carboxylic acid to a more reactive species, like an acid chloride. researchgate.netdergipark.org.trmdpi.com Theoretical models can then map the subsequent nucleophilic attack by an alcohol or amine. These studies help identify the rate-determining step, understand the role of catalysts, and predict the stereochemical outcome of reactions. For example, theoretical investigations into the reaction of pyrazole-3-carboxylic acid chlorides with diamines have detailed the stepwise nucleophilic addition mechanism. mdpi.com Similarly, mechanisms for cyclization reactions, where the pyrazole derivative acts as a precursor to fused heterocyclic systems, can be explored. dergipark.org.trresearchgate.net

Molecular Dynamics Simulations and Intermolecular Interactions of this compound Systems

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to study its behavior in different environments, such as in solution or in a condensed phase. A key focus would be the analysis of intermolecular interactions, particularly hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), while the pyrazole ring has both a donor (N-H) and acceptor (N) site. This allows for the formation of strong intermolecular hydrogen bonds, leading to dimers or larger aggregates in the solid state or in non-polar solvents. nih.gov MD simulations can provide detailed information on the stability, geometry, and lifetime of these hydrogen-bonded complexes. nih.gov Such simulations are also critical for understanding how the molecule interacts with biological macromolecules, like proteins, by assessing the stability of its binding pose over time. nih.govresearchgate.net

Structure-Based Design Principles for this compound Derived Scaffolds

The this compound scaffold is a valuable starting point for the design of new molecules with specific functions, particularly in medicinal chemistry. Computational, structure-based design methods use the three-dimensional structure of a biological target (e.g., an enzyme) to design molecules that can bind to it with high affinity and selectivity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies can help identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the active site of the protein. This information is crucial for understanding the structure-activity relationship (SAR). nih.gov

By analyzing the binding modes of a series of pyrazole derivatives, medicinal chemists can formulate principles for designing improved compounds. For example, the fluorine atom might be positioned to interact with a specific region of the protein, or the carboxylic acid group could form a critical salt bridge. These insights allow for the rational design of new analogs with enhanced potency or other desirable properties. nih.govnih.gov

Applications of 5 Fluoro 1h Pyrazole 3 Carboxylic Acid in Advanced Chemical Research

5-fluoro-1H-pyrazole-3-carboxylic acid as a Building Block in Complex Molecule Synthesis

The reactivity of the pyrazole (B372694) ring, combined with the functional utility of the carboxylic acid group, makes this compound a valuable precursor in synthetic organic chemistry. It serves as a foundational element for constructing more elaborate molecular architectures, particularly diverse heterocyclic systems.

The carboxylic acid moiety of this compound is a key functional group that enables its use as a precursor for a variety of heterocyclic frameworks. The acid can be readily converted into more reactive intermediates, such as acid chlorides, esters, or amides, which then serve as substrates for cyclization and condensation reactions. researchgate.netdergipark.org.tr

A common synthetic strategy involves the conversion of the carboxylic acid to its corresponding acid chloride, typically using reagents like thionyl chloride (SOCl₂). dergipark.org.tr This highly reactive intermediate can then be coupled with a range of nucleophiles. For instance, reaction with various amines or alcohols leads to the formation of pyrazole-3-carboxamide or pyrazole-3-carboxylate ester derivatives, respectively. researchgate.net

These derivatives are themselves important intermediates for building fused heterocyclic systems. A notable example is the synthesis of pyrazolo[3,4-d]pyridazines, which can be achieved through the cyclocondensation of pyrazole-3-carboxylic acid derivatives with hydrazine (B178648) or its substituted analogues. researchgate.netdergipark.org.tr This reaction pathway provides access to a class of bicyclic heterocycles that are of significant interest in medicinal and materials chemistry. The general synthetic route allows for the introduction of various substituents, enabling the fine-tuning of the final molecule's properties.

Table 1: Common Transformations of the Carboxylic Acid Group

| Starting Material | Reagent(s) | Product Type | Potential Subsequent Reactions |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | Thionyl Chloride (SOCl₂) | Pyrazole-3-carbonyl chloride | Nucleophilic acyl substitution |

| Pyrazole-3-carbonyl chloride | Alcohols (R-OH) | Pyrazole-3-carboxylate ester | Hydrolysis, amidation |

| Pyrazole-3-carbonyl chloride | Amines (R-NH₂) | Pyrazole-3-carboxamide | Dehydration to nitrile, cyclization |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While various molecular scaffolds are employed for this purpose, research specifically detailing the application of this compound as a chiral auxiliary or as a primary scaffold for designing chiral ligands for asymmetric catalysis is not available in published literature. The molecule itself is achiral and would require modification with a chiral entity to function in this capacity.

Role in Material Science Research

The incorporation of heterocyclic compounds into advanced materials is a growing field of research. These organic molecules can serve as ligands or linkers to create novel materials with tailored electronic, optical, or porous properties.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net Pyrazole-based carboxylic acids are well-regarded candidates for MOF linkers due to the presence of multiple coordination sites: the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group. researchgate.netresearchgate.net These sites can bind to metal centers to form extended one-, two-, or three-dimensional networks. mdpi.com

However, a review of current scientific literature indicates that while the broader class of pyrazole carboxylic acids has been used to prepare MOFs, specific studies detailing the synthesis and characterization of coordination polymers or MOFs using this compound as the organic linker have not been reported. The potential for this molecule to act as a linker in coordination chemistry remains an area for future exploration.

Supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions, such as hydrogen bonding or π–π stacking. These interactions can guide the self-assembly of molecules into larger, ordered structures. The pyrazole ring and carboxylic acid group of this compound possess both hydrogen bond donor and acceptor sites, suggesting potential for its use in designing supramolecular assemblies.

Despite this potential, there is no specific research available describing the use of this compound in the formation of supramolecular structures or its incorporation as a monomer into functional polymers.

Contribution to Agrochemical Research

The field of agrochemical research has been a primary area of application for derivatives of this compound. The pyrazole carboxamide structure, in particular, is a well-established pharmacophore found in numerous commercial and developmental fungicides, insecticides, and herbicides. The fluorine atom at the 5-position of the pyrazole ring is often critical for enhancing the biological activity and metabolic stability of these compounds.

Derivatives are typically synthesized by converting the carboxylic acid of this compound into an acid chloride, followed by reaction with a selected amine to form the desired pyrazole carboxamide. This modular synthesis allows for the creation of large libraries of compounds with diverse substituents on the amine portion, facilitating structure-activity relationship (SAR) studies.

Research has shown that these compounds exhibit a range of biological activities:

Fungicidal Activity: Many pyrazole carboxamides function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The commercial fungicide Penflufen, for example, contains a 1,3-dimethyl-5-fluoropyrazole moiety, highlighting the importance of the 5-fluoro substituent. sigmaaldrich.com Studies on related 5-chloro-pyrazole carboxamides have demonstrated good antifungal activity against pathogens like Pythium ultimum. sigmaaldrich.com

Insecticidal Activity: Phenylpyrazole carboxamides derived from fluorinated pyrazole acids have shown excellent insecticidal activities against pests such as the oriental armyworm and diamondback moth. The bioactivity of these compounds is often comparable to or even superior to commercial standards like chlorantraniliprole.

Herbicidal Activity: Certain pyrazole derivatives containing a fluorine atom on a connected pyridine (B92270) ring have exhibited significant post-emergence herbicidal activity against weeds like Digitaria sanguinalis and Abutilon theophrasti. researchgate.nethhu.de

The data below summarizes the reported activity of representative agrochemical compounds derived from fluorinated pyrazole carboxylic acid scaffolds.

Table 2: Bioactivity of Representative Agrochemicals Derived from Fluorinated Pyrazole Scaffolds

| Compound Class | Target Organism | Biological Activity | Key Structural Feature |

|---|---|---|---|

| Pyrazole Carboxamides | Pythium ultimum (Fungus) | Good antifungal activity | 5-chloro-1-phenylpyrazole core |

| Phenylpyrazole Diamides | Oriental Armyworm (Insect) | LC₅₀ values of 0.13 - 0.39 mg/L | Fluorine motifs (-F, -CF₃) on phenyl ring |

| Pyridine-Pyrazole Derivatives | Digitaria sanguinalis (Weed) | 50-60% inhibition at 150 g/ha | 5-fluoro or 5-trifluoromethyl on pyridine ring |

Design of Novel Herbicidal and Pesticidal Scaffolds

The this compound moiety is a key component in the design of modern agrochemicals, particularly herbicides. The pyrazole ring is a well-established pharmacophore in commercial pesticides and herbicides. scielo.brnih.gov Researchers leverage this scaffold to create novel compounds with improved efficacy and new modes of action.

In one line of research, scientists synthesized a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids. nih.govmdpi.com These compounds were designed based on the structure of florpyrauxifen, a known herbicide. The studies revealed that the introduction of a phenyl-substituted pyrazolyl group at the 6-position of the picolinic acid core resulted in significant herbicidal activity. nih.govmdpi.com The structure-activity relationship (SAR) studies indicated that the position and nature of substituents on the phenyl ring of the pyrazole fragment were crucial for the inhibitory activity against plant root growth. nih.gov For instance, compounds with substituents at the 2 and 4 positions of the phenyl ring generally showed superior activity. nih.gov

Another study focused on synthesizing 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles, which exhibited excellent herbicidal activities at a concentration of 100 mg/L. nih.gov While not directly starting from this compound, this research highlights the importance of the pyrazole core in developing new herbicidal agents. The carboxylic acid group of the title compound serves as a key precursor for creating amide derivatives, a common structural motif in fungicides and insecticides. mdpi.comd-nb.info For example, novel 1H-pyrazole-5-carboxylic acid derivatives have been synthesized and tested for insecticidal activity against pests like Aphis fabae. d-nb.info These studies demonstrate the strategic importance of the pyrazole carboxylic acid scaffold in the discovery of new crop protection agents.

Table 1: Examples of Pyrazole-Based Herbicidal Compounds

| Compound ID | Structure | Target Weed(s) | Activity |

|---|---|---|---|

| S202 | 4-amino-3-chloro-5-fluoro-6-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)-2-picolinic acid | Arabidopsis thaliana | 78.4% root growth inhibition at 0.5 µmol/L mdpi.com |

| C5 | 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-picolinic acid derivative | Broadleaf weeds | Better herbicidal activity than clopyralid (B1669233) nih.gov |

| V-2 | 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivative | Arabidopsis thaliana | IC50 value 62 times lower than picloram (B1677784) nih.gov |

Medicinal Chemistry Research Applications of this compound Scaffolds

In medicinal chemistry, the pyrazole nucleus is recognized as a "privileged scaffold," meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.net The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and membrane permeability. researchgate.net Consequently, this compound is an attractive starting point for the development of new therapeutic agents.

The concept of privileged scaffolds is central to modern drug discovery, allowing for the creation of compound libraries to explore various biological targets. researchgate.netmdpi.com The pyrazole scaffold is a key component in numerous approved drugs used to treat a range of diseases, including cancer and viral infections. nih.gov this compound is utilized to synthesize libraries of diverse compounds for target validation. The carboxylic acid function allows for straightforward conversion into amides, esters, and other functional groups, enabling the exploration of a wide chemical space. researchgate.net For example, derivatives of pyrazole-3-carboxylic acid have been synthesized to create novel compounds for evaluation as antibacterial agents or anti-inflammatory drugs. dergipark.org.trnih.gov This strategy of building upon a privileged, fluorinated core structure is efficient for identifying high-affinity ligands for novel or challenging biological targets. researchgate.net

Understanding the structure-activity relationship (SAR) is fundamental to optimizing lead compounds in drug discovery. By systematically modifying the structure of a molecule and observing the effect on its biological activity, chemists can design more potent and selective drugs. Derivatives of this compound are extensively used in SAR studies.

For instance, in the development of meprin α and β inhibitors, a series of 3,4,5-substituted pyrazoles were synthesized. nih.gov The study explored how different substituents on the pyrazole ring influenced inhibitory activity, revealing that even minor changes, such as the introduction of a methyl or benzyl (B1604629) group, could significantly alter potency. nih.gov Similarly, SAR studies on pyrazole derivatives designed to induce a triple response in Arabidopsis seedlings showed that the nature and position of substituents on an attached phenyl ring were critical for the observed biological effect. nih.gov These detailed SAR explorations, often starting from a core like fluorinated pyrazole carboxylic acid, are essential for refining a drug candidate's properties during pre-clinical development. mdpi.comresearchgate.net

The this compound scaffold is integral to the development of specific enzyme inhibitors and receptor ligands. The pyrazole ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking, while the fluorine atom can form favorable orthogonal interactions.

Enzyme Inhibitors:

Kinase Inhibitors: Pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML). mdpi.com Structural modifications based on the pyrazole core led to the discovery of compounds with nanomolar inhibitory concentrations. mdpi.com

Meprin Inhibitors: Pyrazole-based structures have shown high inhibitory activity against meprin α and β, a class of metalloproteases, with some derivatives exhibiting potency in the low nanomolar range. nih.gov

Other Enzymes: The pyrazole scaffold has been used to create inhibitors for a variety of other enzymes, including acrosin, a serine protease, and N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme. mdpi.comnih.gov

Receptor Ligands:

Muscarinic Receptors: Pyrazolyl-tetrahydropyridine derivatives, structurally related to arecoline, have been synthesized and evaluated for their affinity and efficacy at M1, M2, and M3 muscarinic receptors. researchgate.net The study found that the substitution pattern on the pyrazole ring was important for both binding affinity and functional activity. researchgate.net

Table 2: Pyrazole-Based Enzyme Inhibitors and Receptor Ligands

| Compound Class | Target | Key Findings |

|---|---|---|

| 1H-pyrazole-3-carboxamides | FLT3 / CDK2 / CDK4 | Compound 8t showed potent inhibition with IC50 values of 0.089 nM (FLT3), 0.719 nM (CDK2), and 0.770 nM (CDK4). mdpi.com |

| 3,5-diphenylpyrazole | Meprin α | Exhibited high inhibitory activity in the low nanomolar range. nih.gov |

| 5-phenyl-1H-pyrazole-3-carboxylic acid amides | Acrosin | Compound AQ-E5 displayed the most potent activity with an IC50 of 0.01 μmol/mL. nih.gov |

| Pyrazolyl-tetrahydropyridines | Muscarinic Receptors (M1, M3) | Compounds 5l and 6i showed good antagonistic properties. researchgate.net |

Fragment-based drug design (FBDD) is a powerful method for lead discovery that starts with identifying small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. mdpi.com These fragments are then optimized and grown into more potent lead compounds. The this compound molecule is an ideal candidate for FBDD due to its desirable properties: it has a low molecular weight, contains versatile functional groups for chemical elaboration, and possesses the privileged pyrazole scaffold.

The use of ¹⁹F-NMR spectroscopy has become a powerful tool in FBDD for screening fluorine-containing fragments against various targets. mdpi.com Because fluorine is absent in biological systems, its NMR signal provides a clean background for detecting binding events. mdpi.com 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been explicitly defined as privileged fragments for discovering inhibitors of Factor XIa, a target for anticoagulant drugs. nih.govnih.gov Researchers used this fragment as a starting point, systematically building upon it to develop potent inhibitors. nih.govdntb.gov.ua This approach demonstrates how a simple core like this compound can be the foundation for constructing complex and highly active drug candidates through FBDD strategies.

Analytical Method Development for 5 Fluoro 1h Pyrazole 3 Carboxylic Acid

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separation science, providing the necessary resolution to separate the target analyte from impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) is the most common technique for non-volatile compounds, while Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile compounds or those that can be made volatile through derivatization.

Reverse-phase HPLC (RP-HPLC) is the most suitable method for the purity assessment and quantification of polar, non-volatile compounds like 5-fluoro-1H-pyrazole-3-carboxylic acid. The development of an RP-HPLC method involves optimizing several key parameters to achieve adequate separation and peak shape.

Column and Mobile Phase Selection: A C18 (octadecylsilane) stationary phase is a common starting point, offering broad applicability for a range of polar and non-polar compounds. The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure the carboxylic acid group is in its non-ionized form for better retention and peak symmetry, an acid modifier like formic acid, acetic acid, or phosphoric acid is usually added to the aqueous phase to maintain a low pH.

Detection: The pyrazole (B372694) ring provides inherent ultraviolet (UV) absorbance, making a UV detector a straightforward choice for quantification. The detection wavelength would be set at the absorbance maximum (λmax) of the molecule, which for pyrazole-containing compounds is often in the 210-280 nm range. For higher sensitivity and selectivity, especially in complex matrices, derivatization with a fluorescent tag can be employed, followed by fluorescence detection. For instance, perfluorinated carboxylic acids (PFCAs) have been successfully analyzed by HPLC after derivatization with fluorescent reagents like 3-bromoacetyl coumarin. nih.govnih.gov

Method Validation: A developed HPLC method would be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

| Parameter | Condition |

|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Initial 10% B, linear gradient to 90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

Direct analysis of this compound by GC-MS is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and N-H groups. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. colostate.edu

Derivatization: The primary goal of derivatization is to mask the polar functional groups. This is typically achieved through:

Esterification: The carboxylic acid group can be converted to a more volatile ester (e.g., methyl or ethyl ester) using reagents like diazomethane (B1218177) or an alcohol under acidic conditions.

Silylation: Both the carboxylic acid and the pyrazole N-H group can be derivatized using silylating agents to form trimethylsilyl (B98337) (TMS) ethers/esters. This is a common and effective method for making polar compounds amenable to GC analysis. colostate.edu

A rapid derivatization method using diphenyl diazomethane has been shown to be effective for perfluorinated carboxylic acids, completing the reaction in under a minute, which could be applicable here. nih.gov

GC-MS Analysis: Once derivatized, the compound can be separated on a standard non-polar or mid-polar capillary GC column (e.g., DB-5ms or HP-5ms). The mass spectrometer serves as a highly selective and sensitive detector, providing structural information that confirms the identity of the analyte and any impurities based on their fragmentation patterns.

| Reagent | Target Functional Group(s) | Derivative Formed |

|---|---|---|

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | -COOH, -NH, -OH | TMS ester/ether |

| MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | -COOH, -NH, -OH | TMS ester/ether |

| Diazomethane (in ether) | -COOH | Methyl ester |

| Methanol/HCl | -COOH | Methyl ester |

Spectrophotometric Approaches for Detection

UV-Visible spectrophotometry can be a simple and cost-effective method for the quantification of this compound, provided it is sufficiently pure. The conjugated system of the pyrazole ring results in characteristic UV absorption. researchgate.netnih.govresearchgate.net A UV-Vis spectrum would be recorded to determine the wavelength of maximum absorbance (λmax), which would then be used for quantification based on the Beer-Lambert law.

When used as a detector for HPLC, UV-Vis spectrophotometry provides continuous monitoring of the column eluent, allowing for the quantification of the separated analyte peak. For complex samples or trace-level analysis, derivatization to introduce a strong chromophore or fluorophore can significantly enhance sensitivity and selectivity. nih.gov

Electrochemical Methods for Detection and Characterization

Electrochemical methods can provide valuable information on the redox properties of a molecule and can be developed into sensitive analytical detection techniques. Cyclic voltammetry (CV) is a primary technique used to investigate the oxidation and reduction potentials of electroactive species.

For this compound, the pyrazole ring is an electroactive moiety that can be either oxidized or reduced. The precise potentials at which these events occur are influenced by the substituents on the ring. mdpi.com The electron-withdrawing nature of the fluorine and carboxylic acid groups would be expected to make the compound more difficult to oxidize and easier to reduce compared to an unsubstituted pyrazole. dtu.dk

By studying the voltammetric behavior of the compound under various conditions (e.g., different pH, solvents), one could develop an amperometric or voltammetric detection method, potentially for use as a detector in HPLC. Such methods can offer high sensitivity and selectivity for electroactive compounds without the need for derivatization. Studies on various pyrazole derivatives have demonstrated that they are electrochemically active, showing redox waves attributable to the pyrazole core or metal complexes thereof. nih.govnih.gov

Future Directions and Emerging Research Avenues for 5 Fluoro 1h Pyrazole 3 Carboxylic Acid

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Predictive Modeling for Structure-Activity Relationships (SAR): Machine learning algorithms, such as deep neural networks and support vector machines, can be trained on existing datasets of pyrazole (B372694) derivatives to build robust quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of novel, virtual derivatives of 5-fluoro-1H-pyrazole-3-carboxylic acid, allowing researchers to prioritize the synthesis of compounds with the highest potential. This approach significantly reduces the time and cost associated with traditional trial-and-error methods. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By inputting specific parameters, such as target protein binding affinity, solubility, and synthetic accessibility, these algorithms can generate novel derivatives of this compound that are tailored for a specific biological target. This opens up possibilities for discovering first-in-class drugs with novel mechanisms of action. oxfordglobal.com

Reaction Prediction and Optimization: AI can also play a crucial role in the synthesis of this compound and its derivatives. beilstein-journals.org Machine learning models can predict the outcomes of chemical reactions, suggest optimal reaction conditions (e.g., catalyst, solvent, temperature), and even propose entire synthetic routes. engineering.org.cnnih.gov This can lead to more efficient, higher-yielding, and more sustainable chemical processes.

Table 1: Applications of AI/ML in the Chemical Discovery of this compound Derivatives

| Application | AI/ML Technique | Potential Outcome |

|---|---|---|

| Virtual Screening | Docking simulations, Pharmacophore modeling | Identification of derivatives with high binding affinity to target proteins. |

| ADMET Prediction | Deep learning, Random forests | Early assessment of absorption, distribution, metabolism, excretion, and toxicity profiles. |

| Retrosynthesis Planning | Neural networks, Monte Carlo tree search | Design of efficient and cost-effective synthetic pathways. |